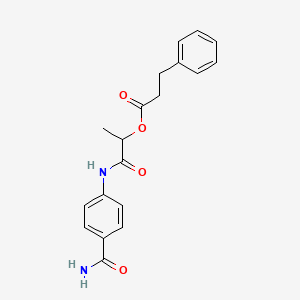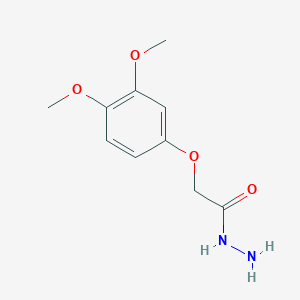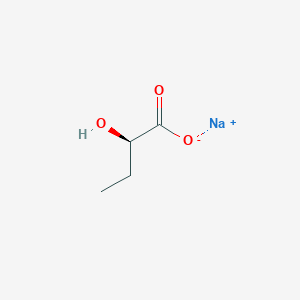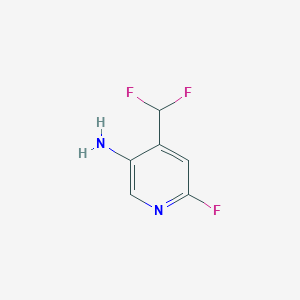
(R)-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde is a chemical compound with a unique structure that includes a pyrrolidine ring, a vinyl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a suitable pyrrolidine derivative with an oxidizing agent to introduce the aldehyde group. The vinyl group can be introduced through a subsequent reaction with a vinylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde may involve large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while hydroboration can be performed using borane reagents.
Major Products Formed
Oxidation: Formation of 5-oxo-2-vinylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-2-vinylpyrrolidine.
Substitution: Formation of halogenated derivatives or hydroborated products.
Aplicaciones Científicas De Investigación
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The vinyl group may also participate in reactions that modify biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-2-vinylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain reactions.
2-Vinylpyrrolidine-2-carbaldehyde: Similar structure but without the keto group, affecting its reactivity and applications.
5-Oxo-2-pyrrolidinecarboxaldehyde: Similar but lacks the vinyl group, altering its chemical behavior.
Uniqueness
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde is unique due to the presence of both the vinyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications. Its structure allows for diverse reactivity, making it valuable in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1 |
Clave InChI |
SXRZNXUNGTUSRG-ZETCQYMHSA-N |
SMILES isomérico |
C=C[C@]1(CCC(=O)N1)C=O |
SMILES canónico |
C=CC1(CCC(=O)N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)

![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)


![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)
